3'-Bromo-5'-fluoro-2'-hydroxyphenacyl chloride
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Overview
Description
3’-Bromo-5’-fluoro-2’-hydroxyphenacyl chloride is an organic compound that belongs to the class of phenacyl halides It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenacyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-5’-fluoro-2’-hydroxyphenacyl chloride typically involves the halogenation of a phenacyl precursor. One common method is the bromination of 5’-fluoro-2’-hydroxyacetophenone followed by chlorination. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The use of catalysts and optimized reaction parameters can enhance yield and purity. Safety measures are crucial due to the handling of hazardous halogenating agents.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine, fluorine, or chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, altering the oxidation state of the phenacyl group.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium carbonate, and other bases.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Catalysts: Palladium catalysts for coupling reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3’-Bromo-5’-fluoro-2’-hydroxyphenacyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Bromo-5’-fluoro-2’-hydroxyphenacyl chloride involves its reactivity with various biological and chemical targets. The halogen atoms can participate in electrophilic interactions, making the compound a useful reagent in modifying biomolecules. The phenacyl group can interact with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparison with Similar Compounds
- 2-Bromo-5’-fluoro-2’-hydroxyacetophenone
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 2-Bromo-4’-chloroacetophenone
Comparison: 3’-Bromo-5’-fluoro-2’-hydroxyphenacyl chloride is unique due to the specific arrangement of bromine, fluorine, and chlorine atoms on the phenacyl group. This unique structure imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of both bromine and chlorine allows for selective substitution reactions that may not be possible with other halogenated phenacyl compounds.
Properties
Molecular Formula |
C8H5BrClFO2 |
---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
1-(3-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-6-2-4(11)1-5(8(6)13)7(12)3-10/h1-2,13H,3H2 |
InChI Key |
HTUCIZQYKRYTAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)O)Br)F |
Origin of Product |
United States |
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